

# Usp28-IN-3 vs. USP25 Inhibitors in Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Usp28-IN-3 |           |
| Cat. No.:            | B15141407  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and its dysregulation is a hallmark of cancer. Deubiquitinating enzymes (DUBs), which reverse the process of ubiquitination, have emerged as promising therapeutic targets. Among them, Ubiquitin-Specific Protease 28 (USP28) and Ubiquitin-Specific Protease 25 (USP25) have garnered significant attention for their roles in cancer progression. This guide provides an objective comparison of a USP28 inhibitor, **Usp28-IN-3**, and several dual USP25/USP28 inhibitors, supported by experimental data from preclinical cancer models.

## **Executive Summary**

Both USP28 and USP25 are implicated in promoting tumorigenesis through the stabilization of oncoproteins. USP28 is a key regulator of oncogenic transcription factors such as c-MYC and NOTCH1, while USP25 has been shown to stabilize proteins involved in KRAS and Wnt/ $\beta$ -catenin signaling pathways. While selective inhibitors for USP28 like **Usp28-IN-3** exist, many potent inhibitors targeting USP25 also exhibit significant activity against USP28, making them dual inhibitors. This guide will focus on comparing the activity of **Usp28-IN-3** with these dual inhibitors to shed light on the therapeutic potential of targeting each enzyme.

## **Data Presentation**

In Vitro Efficacy: IC50 Values



The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of **Usp28-IN-3** and various dual USP25/USP28 inhibitors against their target enzymes and a panel of cancer cell lines.

Table 1: Inhibitor Potency against USP28 and USP25 Enzymes

| Inhibitor  | Target(s)   | IC50 (μM)                          |
|------------|-------------|------------------------------------|
| Usp28-IN-3 | USP28       | 0.1[1]                             |
| AZ1        | USP25/USP28 | 0.62 (USP25), 0.7 (USP28)[2]       |
| Vismodegib | USP25/USP28 | 1.42 (USP25), 4.41 (USP28)[3]      |
| FT206      | USP28/USP25 | 1.01 (USP25), 0.15 (USP28)[4]      |
| CT1113     | USP25/USP28 | ~0.2 (in Ph+ALL cell lines)[5] [6] |

Table 2: Anti-proliferative Activity of Inhibitors in Cancer Cell Lines (EC50/IC50 in μM)



| Inhibitor  | Cell Line         | Cancer Type                                        | EC50/IC50 (μM)                                     |
|------------|-------------------|----------------------------------------------------|----------------------------------------------------|
| Usp28-IN-3 | HCT116            | Colorectal Cancer                                  | Induces c-Myc<br>downregulation at 30-<br>80 μM[1] |
| Ls174T     | Colorectal Cancer | Induces c-Myc<br>downregulation at 20-<br>60 µM[1] |                                                    |
| AZ1        | Various           | Range of Cancers                                   | ~20[2]                                             |
| FT206      | KF LSCC cells     | Lung Squamous Cell<br>Carcinoma                    | Inhibits proliferation at 0-5 μM[4]                |
| CT1113     | Sup-B15, BV-173   | Ph+ Acute<br>Lymphoblastic<br>Leukemia             | ~0.2[5][6]                                         |
| SW1990     | Pancreatic Cancer | Effective in vivo[7]                               |                                                    |
| HCT116     | Colorectal Cancer | Effective in vivo[7]                               |                                                    |

## In Vivo Efficacy: Tumor Growth Inhibition

Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor efficacy of drug candidates.

Table 3: In Vivo Anti-Tumor Activity of USP28 and USP25/28 Inhibitors



| Inhibitor | Cancer Model                                         | Dosing Regimen                                 | Outcome                                       |
|-----------|------------------------------------------------------|------------------------------------------------|-----------------------------------------------|
| FT206     | Lung Squamous Cell<br>Carcinoma (LSCC)<br>xenografts | 75 mg/kg, p.o., 3<br>times/week for 5<br>weeks | Significant tumor regression[4][8]            |
| CT1113    | Pancreatic cancer<br>(SW1990) CDX model              | Not specified                                  | Significant suppression of tumor growth[7][9] |
| CT1113    | Colon cancer<br>(HCT116) CDX model                   | Not specified                                  | Significant suppression of tumor growth[7]    |

# **Signaling Pathways**



Click to download full resolution via product page





Click to download full resolution via product page

# Experimental Protocols Deubiquitinase Activity Assay (Ub-AMC Hydrolysis)

This assay measures the enzymatic activity of USP25 and USP28 by monitoring the cleavage of a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).





Click to download full resolution via product page

#### Methodology:

Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl,
 5 mM DTT). Dilute recombinant human USP25 or USP28 enzyme to the desired



concentration in the assay buffer. Prepare serial dilutions of the inhibitor in DMSO and then dilute in assay buffer.

- Enzyme-Inhibitor Incubation: Add a small volume of the enzyme solution to the wells of a black, flat-bottom 384-well plate. Add the inhibitor dilutions to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for binding.
- Substrate Addition: Add Ub-AMC substrate to all wells to initiate the enzymatic reaction.
- Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Excitation: ~355 nm, Emission: ~460 nm) at regular intervals for a set period (e.g., 60 minutes) using a microplate reader.
- Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve).
   Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

### **Colony Formation Assay**

This in vitro assay assesses the ability of single cancer cells to proliferate and form colonies, a measure of their self-renewal and tumorigenic potential.

#### Methodology:

- Cell Seeding: Seed a low density of cancer cells (e.g., 500-1000 cells per well) into 6-well plates.
- Treatment: After 24 hours, treat the cells with various concentrations of the inhibitor or vehicle control.
- Incubation: Incubate the plates for 10-14 days, allowing colonies to form. The medium with the inhibitor should be replaced every 2-3 days.
- Staining: After the incubation period, wash the colonies with PBS, fix them with a methanol/acetic acid solution, and stain with crystal violet.
- Quantification: Count the number of colonies (typically those with >50 cells) in each well. The
  results are expressed as a percentage of the vehicle-treated control.[10][11][12]



### **Xenograft Tumor Model**

This in vivo assay evaluates the anti-tumor efficacy of a compound in a living organism.

#### Methodology:

- Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[13][14]
- Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Treatment: Randomize the mice into treatment and control groups. Administer the inhibitor (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to a predetermined dosing schedule.[15][16]
- Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
- Endpoint: At the end of the study (due to tumor size limits or a set time point), euthanize the
  mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
   The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to
  the control group.

## **Discussion and Conclusion**

The available preclinical data suggests that both USP28 and USP25 are valid targets for cancer therapy. **Usp28-IN-3** demonstrates potent and selective inhibition of USP28. However, a significant portion of the potent small molecule inhibitors developed to date, such as AZ1, Vismodegib, FT206, and CT1113, exhibit dual activity against both USP25 and USP28.

This dual inhibition profile makes it challenging to definitively attribute the observed anti-cancer effects solely to the inhibition of USP25. For instance, FT206 is more potent against USP28 than USP25 and has shown significant efficacy in USP28-dependent lung squamous cell carcinoma models.[4][8] This suggests that USP28 inhibition is a key driver of its anti-tumor activity in this context. Conversely, inhibitors like CT1113 have shown efficacy in models where USP25 is implicated in stabilizing oncoproteins like BCR-ABL1.[5][6]



The choice between a selective USP28 inhibitor and a dual USP25/USP28 inhibitor will likely depend on the specific cancer type and its underlying molecular drivers. Cancers driven by high levels of c-Myc or other known USP28 substrates may be more susceptible to selective USP28 inhibition. In contrast, tumors where both USP25 and USP28 contribute to oncogenic signaling, or where the primary driver is a USP25 substrate, may benefit from dual inhibition.

Further research is required to develop more selective USP25 inhibitors to fully dissect the individual contributions of these two deubiquitinases in different cancer contexts. Head-to-head preclinical studies comparing selective USP28, selective USP25, and dual USP25/USP28 inhibitors in various cancer models are warranted to guide the clinical development of these promising therapeutic agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. m.youtube.com [m.youtube.com]
- 2. ubpbio.com [ubpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Paper: CT1113, a Potent, Oral Small Molecule Inhibitor of USP25, Demonstrates Anti-Tumor Activity in Ph-Positive Acute Lymphoblastic Leukaemia [ash.confex.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a class of potent USP25/28 inhibitors with broad-spectrum anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Video: The Soft Agar Colony Formation Assay [jove.com]
- 11. m.youtube.com [m.youtube.com]



- 12. Cell Growth, Colony Formation Assay and Soft-Agar Colony Assay [bio-protocol.org]
- 13. Xenograft Tumor Model Protocol\_实验方法 [protocol.everlab.net]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Usp28-IN-3 vs. USP25 Inhibitors in Cancer Models: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15141407#usp28-in-3-vs-usp25-inhibitors-in-cancer-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com